![molecular formula C22H30F2O2 B3018180 (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 94840-77-4](/img/structure/B3018180.png)
(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is an organic compound characterized by its unique structure, which includes a difluorophenyl group and a bicyclohexane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the propyl group: This step involves the alkylation of the bicyclohexane core using propyl halides under basic conditions.
Attachment of the difluorophenyl group: This is typically done through a Friedel-Crafts acylation reaction, where the difluorophenyl group is introduced using a difluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted difluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its difluorophenyl group can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the performance of these materials in various applications.
作用機序
The mechanism of action of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (trans,trans)-4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-(Prop-1-en-1-yl)-4’-propyl-1,1’-bi(cyclohexane)
- (1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one
Uniqueness
Compared to similar compounds, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to the presence of the difluorophenyl group. This group enhances its reactivity and interaction with biological targets, making it more versatile in scientific research and industrial applications.
特性
IUPAC Name |
(3,4-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)22(25)26-19-12-13-20(23)21(24)14-19/h12-18H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQNBUFTRYMKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)
![3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B3018106.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)
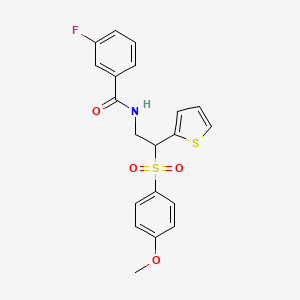
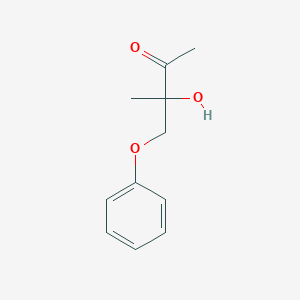
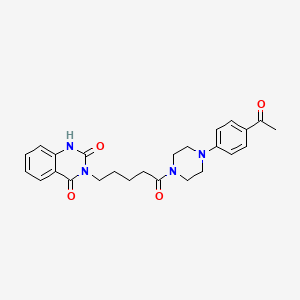

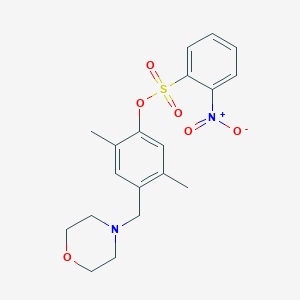
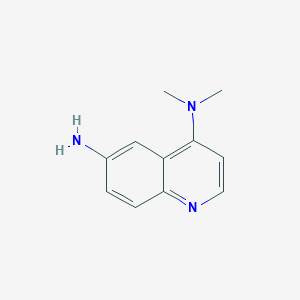
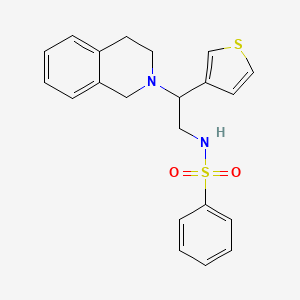
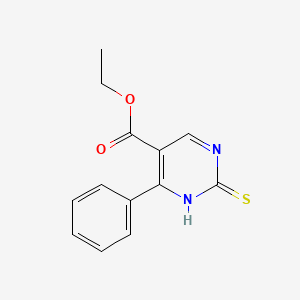
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)
